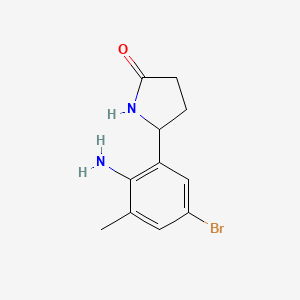
5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidin-2-ones. This compound features a pyrrolidin-2-one core substituted with a 2-amino-5-bromo-3-methylphenyl group. Pyrrolidin-2-ones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-bromo-3-methylbenzaldehyde with pyrrolidin-2-one in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Amino-3-methylphenyl)pyrrolidin-2-one
- 5-(2-Amino-5-chloro-3-methylphenyl)pyrrolidin-2-one
- 5-(2-Amino-5-fluoro-3-methylphenyl)pyrrolidin-2-one
Uniqueness
5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications.
Eigenschaften
Molekularformel |
C11H13BrN2O |
|---|---|
Molekulargewicht |
269.14 g/mol |
IUPAC-Name |
5-(2-amino-5-bromo-3-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H13BrN2O/c1-6-4-7(12)5-8(11(6)13)9-2-3-10(15)14-9/h4-5,9H,2-3,13H2,1H3,(H,14,15) |
InChI-Schlüssel |
RHASGPVEBFHWEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1N)C2CCC(=O)N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(1-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13204332.png)
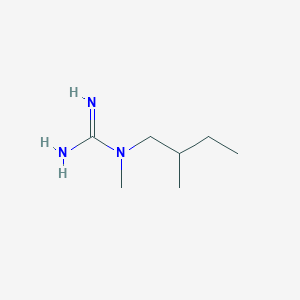
![3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol](/img/structure/B13204346.png)
![6-(4-Bromophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13204350.png)
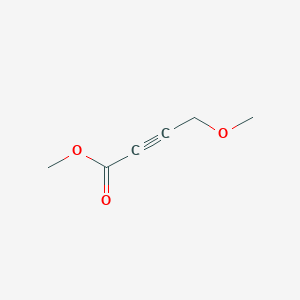
![2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13204357.png)
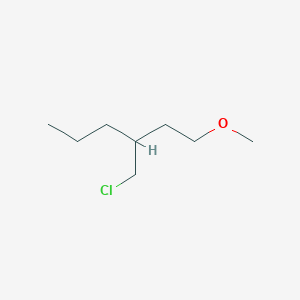
![2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13204364.png)
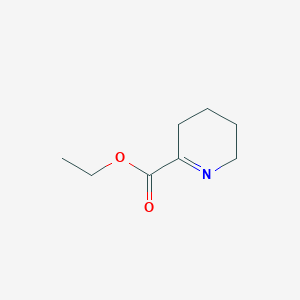
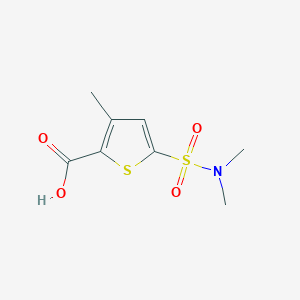
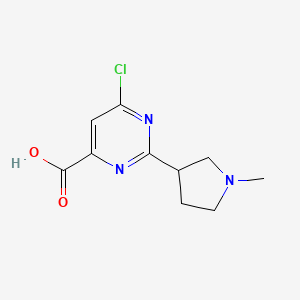
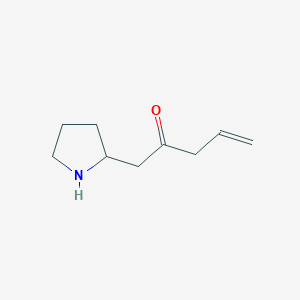
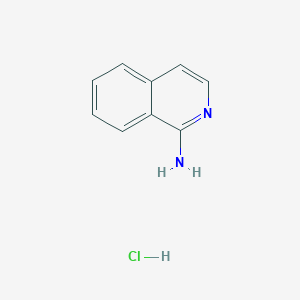
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13204400.png)
